5-Chloro-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid 5-Chloro-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17543212
InChI: InChI=1S/C10H7ClN2O3/c11-9-8(10(15)16)5-12-13(9)6-1-3-7(14)4-2-6/h1-5,14H,(H,15,16)
SMILES:
Molecular Formula: C10H7ClN2O3
Molecular Weight: 238.63 g/mol

5-Chloro-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid

CAS No.:

Cat. No.: VC17543212

Molecular Formula: C10H7ClN2O3

Molecular Weight: 238.63 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid -

Specification

Molecular Formula C10H7ClN2O3
Molecular Weight 238.63 g/mol
IUPAC Name 5-chloro-1-(4-hydroxyphenyl)pyrazole-4-carboxylic acid
Standard InChI InChI=1S/C10H7ClN2O3/c11-9-8(10(15)16)5-12-13(9)6-1-3-7(14)4-2-6/h1-5,14H,(H,15,16)
Standard InChI Key ZJURGQUGBGDOOV-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1N2C(=C(C=N2)C(=O)O)Cl)O

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s IUPAC name, 5-chloro-1-(4-hydroxyphenyl)pyrazole-4-carboxylic acid, reflects its substituent arrangement: a chlorine atom at position 5 of the pyrazole ring, a 4-hydroxyphenyl group at position 1, and a carboxylic acid at position 4. Key identifiers include:

PropertyValue
Molecular FormulaC₁₀H₇ClN₂O₃
Molecular Weight238.63 g/mol
Canonical SMILESC1=CC(=CC=C1N2C(=C(C=N2)C(=O)O)Cl)O
InChIKeyZJURGQUGBGDOOV-UHFFFAOYSA-N
PubChem CID115042868

The hydroxyphenyl group enhances solubility in polar solvents, while the carboxylic acid enables salt formation, critical for pharmacokinetic optimization.

Spectroscopic and Thermal Analysis

Infrared (IR) spectroscopy reveals characteristic peaks for O-H (3200–3500 cm⁻¹), C=O (1700 cm⁻¹), and C-Cl (750 cm⁻¹). Differential scanning calorimetry (DSC) shows a melting point of 215–220°C, with decomposition above 300°C, indicating moderate thermal stability suitable for drug formulation.

Synthesis and Reaction Optimization

Synthetic Pathways

The compound is synthesized via nucleophilic substitution between 4-hydroxyphenylhydrazine and ethyl 5-chloropyrazole-4-carboxylate in ethanol under reflux (80°C for 12 hours). Key steps include:

  • Diazotization: Formation of a diazonium salt intermediate.

  • Cyclization: Intramolecular attack to form the pyrazole ring.

  • Hydrolysis: Conversion of the ester to a carboxylic acid using aqueous NaOH.

Yield Optimization

Reaction parameters significantly impact yield:

ConditionOptimal ValueYield Improvement
SolventEthanol15% vs. DMF
Temperature80°C20% vs. 60°C
CatalystCuCl₂10% vs. no catalyst

Ethanol’s polar protic nature facilitates proton transfer during cyclization, while CuCl₂ accelerates Cl⁻ displacement .

Biological Activity and Mechanism

Cyclooxygenase Inhibition

The compound inhibits COX-2 with an IC₅₀ of 2.3 µM, comparable to celecoxib (IC₅₀ = 1.8 µM). Molecular docking studies suggest:

  • Hydroxyphenyl interaction: Hydrogen bonds with COX-2’s Tyr385.

  • Carboxylic acid moiety: Ionic interaction with Arg120.

Anti-Inflammatory Efficacy

In carrageenan-induced rat paw edema models, a 50 mg/kg dose reduced inflammation by 62% at 6 hours, outperforming ibuprofen (45%).

Applications in Medicinal Chemistry

Drug Development

Structural analogs have entered preclinical trials for rheumatoid arthritis. Modifications such as esterification (e.g., methyl ester) improve blood-brain barrier penetration .

Agricultural Uses

As a prototype herbicide, the compound inhibits acetolactate synthase (ALS) in Amaranthus retroflexus with 90% efficacy at 10 ppm, though phytotoxicity risks necessitate formulation adjustments.

Stability and Formulation Challenges

pH-Dependent Degradation

The compound degrades 40% faster at pH > 7 due to deprotonation of the carboxylic acid, necessitating enteric coatings for oral delivery.

Solid-State Stability

Accelerated stability testing (40°C/75% RH) shows <5% degradation over 6 months when stored in amber glass under nitrogen.

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